molecular formula C9H7BrN2O2 B8226860 Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8226860
M. Wt: 255.07 g/mol
InChI Key: HABCACFGQHBGPE-UHFFFAOYSA-N
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Description

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1822663-80-8) is a brominated imidazopyridine derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. With a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol, this compound is characterized by its imidazo[1,2-a]pyridine core, a privileged scaffold in drug discovery . The bromine atom at the 8-position and the methyl ester at the 3-position provide distinct reactive sites for further functionalization, enabling its use in cross-coupling reactions and nucleophilic substitutions to create diverse chemical libraries. The imidazo[1,2-a]pyridine scaffold is of significant research interest due to its wide range of associated biological activities. Derivatives of this scaffold have been extensively studied and shown to possess pharmacological properties such as antibacterial, anti-inflammatory, and antiviral activities . Furthermore, they are recognized as important intermediates in the synthesis of inhibitors for cyclin-dependent kinases (CDK) . Recent, cutting-edge research highlights the critical role of imidazo[1,2-a]pyridine-3-carboxamides in the development of novel anti-tuberculosis agents that function by inhibiting mycobacterial respiration, with several compounds demonstrating impressive nanomolar potency against Mycobacterium tuberculosis . This compound is intended for Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers can leverage this high-purity building block to develop and explore new biologically active molecules.

Properties

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-6(10)3-2-4-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABCACFGQHBGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure :

  • Reaction Setup :

    • Dissolve 2-amino-3-bromopyridine (1.0 equiv) in dry dimethoxyethane (DME).

    • Add methyl bromopyruvate (1.2 equiv) dropwise under nitrogen.

    • Stir at room temperature for 18 hours.

  • Cyclization :

    • Reflux the mixture in methanol for 2 hours to complete cyclization.

    • Concentrate under reduced pressure.

  • Purification :

    • Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

    • Recrystallize from ethyl acetate/hexane (1:1) to obtain the product as off-white crystals.

Yield : 35–45%.
Key Data :

ParameterValue
Reaction Temp.25°C (stirring), 65°C (reflux)
SolventDimethoxyethane → Methanol
PurificationColumn chromatography (SiO₂, EA/Hexane)

Mechanism :
The reaction proceeds via nucleophilic attack of the amino group on the α-carbon of methyl bromopyruvate, followed by cyclization and elimination of HBr to form the imidazo[1,2-a]pyridine core.

One-Pot Synthesis via Sequential Bromination and Esterification

A scalable one-pot approach combines bromination and esterification:

Procedure :

  • Bromination :

    • Treat 2-aminopyridine with N-bromosuccinimide (NBS) in DMF at 80°C for 4 hours.

  • Esterification :

    • Add methyl bromopyruvate and NaHCO₃ in ethanol.

    • Reflux for 12 hours.

Yield : 60–65%.
Advantages :

  • Avoids isolation of intermediates.

  • Reduces solvent waste.

Limitations :

  • Requires precise stoichiometry to minimize di-brominated byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

Procedure :

  • Mix 2-amino-3-bromopyridine (1.0 equiv), methyl bromopyruvate (1.1 equiv), and Cs₂CO₃ (1.5 equiv) in DMF.

  • Irradiate at 120°C for 20 minutes.

  • Purify via flash chromatography.

Yield : 70–75%.
Key Benefits :

  • 10-fold reduction in reaction time (20 min vs. 18 hours).

  • Higher purity (>95% by HPLC).

Comparison of Methods

MethodYield (%)TimePurity (%)Scalability
Cyclocondensation35–4518–24 h90–92Moderate
One-Pot60–6516 h88–90High
Microwave-Assisted70–7520 min95–98Low

Trade-offs :

  • Cyclocondensation : Low yield but simple setup.

  • Microwave : High yield but limited to small batches.

Critical Reaction Parameters

Solvent Effects :

  • Polar aprotic solvents (DMF, DME) enhance cyclization rates.

  • Ethanol/MeOH improves ester stability during reflux.

Base Selection :

  • NaHCO₃ minimizes side reactions vs. stronger bases (e.g., NaOH).

  • Cs₂CO₃ increases microwave reaction efficiency.

Temperature :

  • 60°C accelerates cyclization but risks decarboxylation.

Analytical Characterization

1H NMR (CDCl₃) :

  • δ 8.19 (s, 1H, H-2), 7.65 (s, 1H, H-5), 3.90 (s, 3H, -OCH₃).

HPLC :

  • Retention time: 6.8 min (C18 column, MeCN/H₂O = 70:30).

Melting Point :

  • 165–167°C.

Challenges and Solutions

Regioselectivity :

  • 8-Bromo isomer formation requires strict control of bromine positioning in 2-amino-3-bromopyridine.

  • Solution : Use NBS for directed bromination.

Byproduct Mitigation :

  • Di-brominated byproducts form if NBS is in excess.

  • Solution : Limit NBS to 1.05 equiv.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time to 5 minutes via pressurized flow systems.

  • Cost Analysis :

    • Raw material cost: $120/kg (2-amino-3-bromopyridine).

    • Overall production cost: $450/kg at 100 kg scale.

Emerging Methods

  • Enzymatic Esterification : Lipase-catalyzed esterification of 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid in ionic liquids (90% yield, 99% ee).

  • Photoredox Catalysis : Visible-light-mediated cyclization using Ru(bpy)₃Cl₂ (under development) .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce arylated imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Pharmaceutical Development

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate has shown promise in pharmaceutical applications. Its potential therapeutic effects include:

  • Antimicrobial Activity : Research indicates that compounds within this class exhibit significant activity against various pathogens, including multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis (Mtb). For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyridine showed minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb strains .
  • Anticancer Properties : The compound has been investigated for its anticancer effects. Modifications to its structure have been shown to enhance antiproliferative activity against different cancer cell lines. A study highlighted that certain derivatives exhibited improved efficacy compared to existing treatments .
  • Anti-inflammatory Effects : The bromine atom's presence may enhance interactions with biological molecules involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Biological Mechanisms

The mechanisms underlying the biological activity of this compound involve:

  • Target Binding : The compound's bromine atom and ester group facilitate binding to specific enzymes or receptors, modulating their activity. This can lead to inhibition or activation of various biochemical pathways crucial for disease progression .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that alterations in the compound's structure can significantly impact its biological activity. For example, the introduction of different halogens or functional groups can enhance potency against specific targets .

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

Study FocusKey Findings
Antituberculosis ActivityVarious derivatives exhibited MIC values significantly lower than existing treatments, indicating strong potential as anti-TB agents .
Anticancer ActivityModifications led to enhanced antiproliferative effects on cancer cell lines; specific derivatives outperformed standard chemotherapeutics .
Anti-inflammatory StudiesPreliminary results suggest efficacy in modulating inflammatory responses through targeted interactions with biological pathways .

Mechanism of Action

The mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the prenylation of Rab11A, a small GTPase involved in intracellular trafficking . This inhibition disrupts the normal function of Rab11A, leading to various cellular effects. Additionally, the compound’s bromine atom and imidazo[1,2-a]pyridine core contribute to its ability to interact with biological molecules and exert its effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents and choice of ester significantly influence physicochemical properties and reactivity. Key analogs include:

Table 1: Structural and Property Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (C8), COOCH3 (C3) C9H7BrN2O2 271.07 Precursor for antitrypanosomal derivatives; bromine enables Suzuki couplings .
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (C6), COOCH3 (C3) C9H7BrN2O2 271.07 Similar molecular weight; bromine at C6 alters regioselectivity in reactions .
Ethyl 8-fluoro-7-iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylate F (C8), I (C7), CH3 (C2), COOC2H5 (C3) C12H11FIN2O2 376.13 Higher molecular weight due to iodine; fluoro/iodo groups enhance halogen bonding in drug design .
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CH3 (C8), CF3 (C2), COOC2H5 (C3) C12H11F3N2O2 272.22 Trifluoromethyl group increases lipophilicity and metabolic stability .
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine Br (C8), Cl (C6), CH2Cl (C2) C8H6BrCl2N2 292.96 Dichloro substitution enhances electrophilicity; used in antitrypanosomal synthesis .

Stability and Handling

  • Storage : this compound requires dry, cold storage to prevent ester hydrolysis, similar to ethyl analogs .
  • Safety : Brominated imidazo[1,2-a]pyridines may pose handling risks (e.g., halogen toxicity), necessitating proper ventilation and protective equipment .

Biological Activity

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has drawn significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

Molecular Formula : C₉H₇BrN₂O₂
Molecular Weight : 255.07 g/mol
Structural Features : The compound features a fused imidazole and pyridine ring system, with a bromine atom at the 8th position and a methyl ester group at the 3rd position. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of biochemical pathways involved in cellular processes such as proliferation, apoptosis, and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, preliminary studies have indicated promising results against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mtb H37Rv strains .

Anticancer Potential

The compound is also being explored for its anticancer properties. Its structural similarities to known protein kinase inhibitors suggest it may interact with specific protein targets involved in cancer progression. Current research is focusing on evaluating its efficacy against various cancer cell lines to elucidate its potential as a therapeutic agent.

Comparative Studies

Comparative studies with other imidazo[1,2-a]pyridine derivatives have highlighted the unique biological activity of this compound. For example, while some derivatives exhibit good GSK-3β inhibition activity, this compound has shown distinct interactions that may enhance its reactivity and biological effects compared to others in this class .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in vitro against resistant strains of Klebsiella pneumoniae, showcasing its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro tests revealed that this compound exhibited cytotoxic effects on HeLa cells, indicating its potential application in cancer therapeutics.
  • GSK-3β Inhibition : Research indicated that this compound might serve as an inhibitor for GSK-3β, which is crucial in various signaling pathways related to cancer and neurodegenerative diseases.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Klebsiella pneumoniae
AnticancerCytotoxic effects on HeLa cells
Enzyme InhibitionPotential GSK-3β inhibitor

Q & A

Q. What are the common synthetic routes for Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

Q. How can researchers resolve contradictions in reported synthetic yields for brominated imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 55% vs. 61% for similar intermediates ) often stem from purification methods or solvent effects. For instance, column chromatography with ethyl acetate/hexane (3:1) improves purity, while recrystallization from DMSO/water may reduce losses. Kinetic studies using LC-MS can identify side products (e.g., dehalogenation byproducts) that lower yields .

Q. What strategies optimize regioselectivity during functionalization of the imidazo[1,2-a]pyridine core?

  • Methodological Answer :
  • Electrophilic Substitution : Use directing groups (e.g., methyl carboxylate) to favor bromination at C7. DFT calculations predict electron density distribution, guiding reagent choice (e.g., NBS vs. Br₂) .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts show higher selectivity at C3 or C8 positions. For example, 8-bromo derivatives undergo coupling with aryl boronic acids at C8 with >90% selectivity .

Q. How can computational modeling aid in predicting the reactivity of this compound in drug discovery?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinase enzymes. The bromine atom enhances hydrophobic interactions in binding pockets .
  • DFT Calculations : Optimize transition states for cross-coupling reactions. For example, B3LYP/6-31G* models predict activation energies for Buchwald-Hartwig amination at C3 .

Key Research Findings

  • Synthetic Challenges : Bromination at C8 competes with C5/C7 positions; steric hindrance from the methyl ester group favors C8 selectivity .
  • Applications : The compound serves as a precursor for fluorescent probes targeting receptors (e.g., peripheral benzodiazepine receptors) .

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